molecular formula C13H10ClN3 B13991175 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B13991175
M. Wt: 243.69 g/mol
InChI Key: KZQROADTRIPXTK-UHFFFAOYSA-N
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Description

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of 2-aminopyridine derivatives with appropriate halogenated precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild conditions to form the imidazo[1,2-a]pyridine core . The chloro substitution is introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline

InChI

InChI=1S/C13H10ClN3/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H,15H2

InChI Key

KZQROADTRIPXTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)N

Origin of Product

United States

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